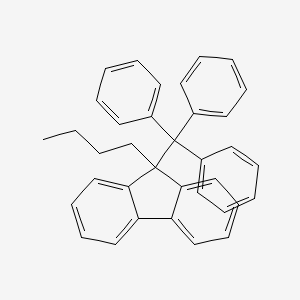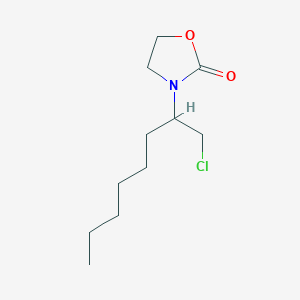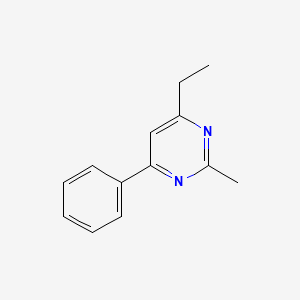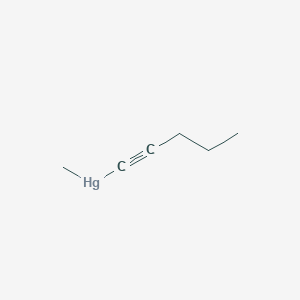![molecular formula C16H26O4 B14388706 1-{2-[2-(3-Methylphenoxy)propoxy]propoxy}propan-1-OL CAS No. 89360-44-1](/img/structure/B14388706.png)
1-{2-[2-(3-Methylphenoxy)propoxy]propoxy}propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[2-(3-Methylphenoxy)propoxy]propoxy}propan-1-OL is an organic compound with a complex structure that includes multiple ether linkages and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[2-(3-Methylphenoxy)propoxy]propoxy}propan-1-OL typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Preparation of 3-Methylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base.
Formation of 3-Methylphenoxypropane: This involves the reaction of 3-methylphenol with 1-bromopropane in the presence of a base such as potassium carbonate.
Synthesis of this compound: The final step involves the reaction of 3-methylphenoxypropane with 1,2-epoxypropane under basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 1-{2-[2-(3-Methylphenoxy)propoxy]propoxy}propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The ether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted ethers.
Scientific Research Applications
1-{2-[2-(3-Methylphenoxy)propoxy]propoxy}propan-1-OL has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-{2-[2-(3-Methylphenoxy)propoxy]propoxy}propan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ether linkages may also play a role in the compound’s solubility and reactivity.
Comparison with Similar Compounds
1-{2-[2-(3-Methoxyphenoxy)propoxy]propoxy}propan-1-OL: Similar structure but with a methoxy group instead of a methyl group.
1-{2-[2-(4-Methylphenoxy)propoxy]propoxy}propan-1-OL: Similar structure but with the methyl group in the para position.
1-{2-[2-(3-Methylphenoxy)ethoxy]ethoxy}propan-1-OL: Similar structure but with ethoxy linkages instead of propoxy.
Uniqueness: 1-{2-[2-(3-Methylphenoxy)propoxy]propoxy}propan-1-OL is unique due to its specific arrangement of ether linkages and the presence of a hydroxyl group. This combination of features contributes to its distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
89360-44-1 |
|---|---|
Molecular Formula |
C16H26O4 |
Molecular Weight |
282.37 g/mol |
IUPAC Name |
1-[2-[2-(3-methylphenoxy)propoxy]propoxy]propan-1-ol |
InChI |
InChI=1S/C16H26O4/c1-5-16(17)19-10-13(3)18-11-14(4)20-15-8-6-7-12(2)9-15/h6-9,13-14,16-17H,5,10-11H2,1-4H3 |
InChI Key |
ZVGIQEPLBUZEHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(O)OCC(C)OCC(C)OC1=CC=CC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-N-hydroxy-N-[3-(hydroxyimino)-2-methylpentan-2-yl]acetamide](/img/structure/B14388627.png)



![1-[1-(4-Bromophenyl)-1-phenylbut-3-yn-1-yl]-1H-1,2,4-triazole](/img/structure/B14388634.png)





![Acetic acid;4-[1-(3,4-dimethoxyphenyl)ethenyl]-2,6-dimethylphenol](/img/structure/B14388668.png)
![Methyl [2-(4-methylpent-3-en-1-yl)-1,3-dioxolan-2-yl]acetate](/img/structure/B14388671.png)

![2-[(2-Hydroxyethyl)(octadecyl)amino]ethyl hexadecanoate](/img/structure/B14388691.png)
